![molecular formula C26H32N2O2 B055331 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol CAS No. 119471-77-1](/img/structure/B55331.png)
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to have various biological activities.
Mechanism Of Action
The mechanism of action of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including tyrosine kinases and phosphodiesterases. These enzymes play important roles in various cellular processes, including cell growth, differentiation, and signaling. By inhibiting these enzymes, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol can modulate these cellular processes and exert its biological effects.
Biochemical And Physiological Effects
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been found to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Furthermore, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
The advantages of using 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol in lab experiments include its high purity and good yields obtained through the synthesis method. In addition, this compound has been found to have various biological activities, making it a potential candidate for further study. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are many future directions for the study of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol. One potential direction is the further investigation of its anticancer activity and its potential use as a cancer therapeutic. Another direction is the study of its neuroprotective effects and its potential use for the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored. Overall, the study of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol holds great promise for the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol involves the reaction of 4-(Decyloxy)benzaldehyde with guanidine hydrochloride in the presence of a base. The resulting intermediate is then reacted with phenol to obtain the final product. This method has been reported to yield a high purity product with good yields.
Scientific Research Applications
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been found to have anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
CAS RN |
119471-77-1 |
|---|---|
Product Name |
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol |
Molecular Formula |
C26H32N2O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[2-(4-decoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C26H32N2O2/c1-2-3-4-5-6-7-8-9-18-30-25-16-12-22(13-17-25)26-27-19-23(20-28-26)21-10-14-24(29)15-11-21/h10-17,19-20,29H,2-9,18H2,1H3 |
InChI Key |
ATEHZTMZNIQFOW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
synonyms |
2-[4-(Decyloxy)-phenyl]-5-(4-hydroxyphenyl)-pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



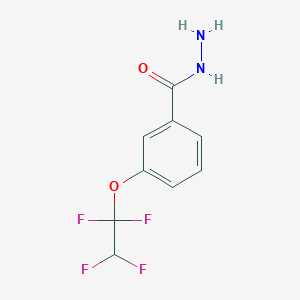
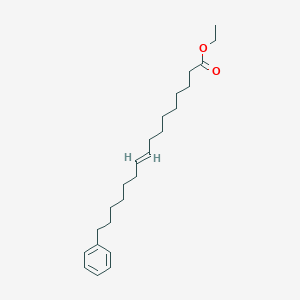


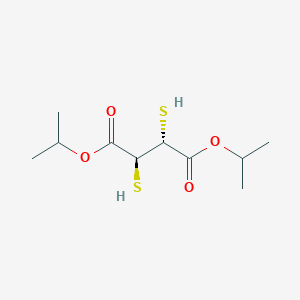
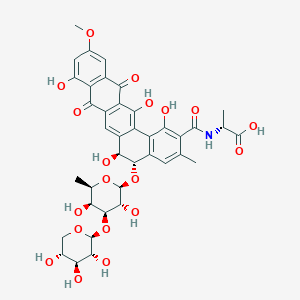
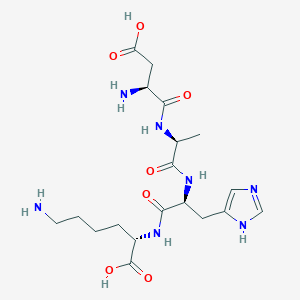
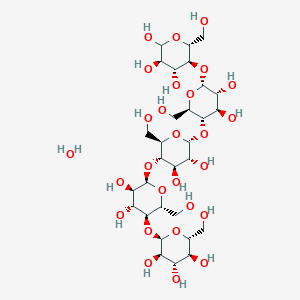
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)
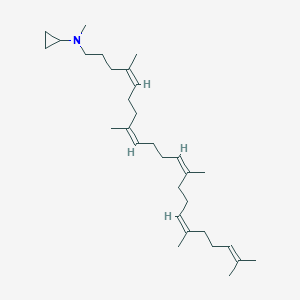
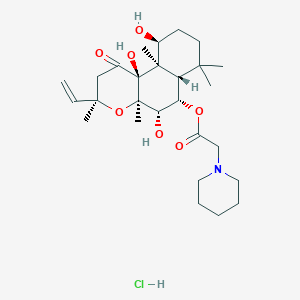
![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)